Isoproterenol hydrochloride is used in cardiology research, particularly in the study of heart failure .
Application: It is used to establish a mice model of chronic heart failure.
Method: Mice are injected subcutaneously with isoproterenol in a dose gradient of 250 mg/kg, 200 mg/kg, 150 mg/kg, 100 mg/kg, and 50 mg/kg.
Isoproterenol hydrochloride is used in cellular biology, specifically in the study of cardiac hypertrophy .
Isoproterenol hydrochloride has been used in in vitro explant culture .
Isoproterenol hydrochloride is used as a selective β-adrenergic agonist, which increases cytosolic cAMP .
Isoproterenol hydrochloride has been used in transcriptome analysis of the heart .
Application: It is used to study the changes in gene expression in the heart under different conditions.
Isoproterenol hydrochloride is used as a selective β-adrenergic agonist in pharmacological studies .
Application: It is used to study the effects of β-adrenergic stimulation on various physiological processes.
Isoproterenol hydrochloride is used in heart failure research .
Isoproterenol hydrochloride has been used in the study of basement membranes of endothelial cells and cardiomyocytes .
Isoprenaline hydrochloride, chemically known as 3,4-dihydroxy-alpha-[(isopropylamino)methyl]benzyl alcohol hydrochloride, is a synthetic sympathomimetic amine that acts primarily as a non-selective beta-adrenergic receptor agonist. It is structurally related to adrenaline but exhibits a more pronounced effect on beta-adrenergic receptors, leading to significant cardiovascular and respiratory effects. The compound has a molecular formula of C₁₁H₁₈ClNO₃ and a molecular weight of approximately 247.72 g/mol .
Isoprenaline hydrochloride undergoes various chemical transformations, primarily through methylation and conjugation. The major metabolic pathway involves catechol-O-methyltransferase, which converts isoprenaline into its primary metabolite, 3-O-methylisoprenaline. This metabolite possesses weak beta-adrenergic antagonist activity . Isoprenaline is also subject to sulfation, resulting in sulfate conjugates that are excreted in urine .
The biological activity of isoprenaline hydrochloride is characterized by its action on both beta-1 and beta-2 adrenergic receptors. Activation of beta-1 receptors leads to increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect). Meanwhile, beta-2 receptor activation results in the relaxation of bronchial smooth muscle, facilitating bronchodilation . The compound's pharmacological effects include:
Isoprenaline hydrochloride can be synthesized through various methods involving the modification of catecholamine structures. One common synthesis route is the alkylation of norepinephrine with isopropylamine, followed by subsequent reactions to form the hydrochloride salt. The process typically involves:
Isoprenaline hydrochloride has several clinical applications, including:
Isoprenaline hydrochloride has notable interactions with other drugs that can enhance its effects or lead to adverse reactions. Key interactions include:
Isoprenaline hydrochloride shares structural and functional similarities with several other compounds, particularly catecholamines. Here are some comparable compounds:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Epinephrine | N-Methyl variant | Emergency treatment for anaphylaxis | Stronger vasoconstrictor effect |
Norepinephrine | N-Isopropyl variant | Treatment of hypotension | Primarily acts on alpha receptors |
Dobutamine | Beta-1 selective | Heart failure | Increased contractility without significant vasodilation |
Terbutaline | Beta-2 selective | Asthma treatment | Longer duration of action |
Isoprenaline's unique profile lies in its balanced activation of both beta receptors, making it versatile for various therapeutic applications without the pronounced vasoconstrictive effects seen with epinephrine.
The development of synthetic methodologies for isoprenaline hydrochloride spans several decades, with significant milestones marking the evolution from early experimental procedures to modern industrial processes. The first documented synthesis was reported by Corrigan and colleagues in 1949, establishing the foundational approach for subsequent methodological improvements [1] [2].
The earliest synthetic route involved the treatment of 3,4-dihydroxy-ω-chloroacetophenone with excess isopropylamine using ethanol as solvent, followed by palladium, platinum, or nickel-catalyzed hydrogenation of the resulting isopropylamino acetophenone derivative [3] [4]. This method, disclosed in United States Patent 2,308,232, achieved yields of approximately 78% but required extensive purification through salt formation and crystallization to achieve desired purity levels [4] [1].
During the 1950s and 1960s, refinements to the hydrogenation process led to improved yields ranging from 70-90% with enhanced purity profiles reaching 98-99% [1] [5]. The introduction of ion exchange resins in the 1960s marked a significant breakthrough, enabling yields of 85-95% with purities exceeding 99% [4] [6].
Modern synthetic methodologies for isoprenaline hydrochloride have evolved to address the challenges of impurity formation, particularly the generation of Impurity-A during the ketone reduction step. Contemporary approaches focus on three primary areas: catalytic hydrogenation processes, ion exchange resin applications, and optimization of reaction conditions.
The catalytic hydrogenation of 3',4'-dihydroxy-2-(isopropylamino)acetophenone represents the critical step in isoprenaline hydrochloride synthesis. Multiple catalyst systems have been developed and optimized for this transformation.
Palladium-Catalyzed Systems: Palladium on carbon (10% loading) remains the most widely employed catalyst system, operating effectively at temperatures between 20-30°C under hydrogen pressures of 3-5 kg/cm² [4] [6]. The reaction is typically conducted in methanol-water solvent systems with reaction times of 2-4 hours, achieving yields of 65-75% with selectivities of 95-99% [4] [7].
Platinum-Based Catalysts: Platinum on carbon offers enhanced activity at slightly elevated temperatures (25-40°C) and broader pressure ranges (2-8 kg/cm²) [7]. These systems demonstrate yields of 70-80% with selectivities of 92-96%, though requiring longer reaction times of 3-6 hours [7].
Alternative Metal Catalysts: Nickel-based catalysts operate at higher temperatures (40-60°C) and pressures (5-10 kg/cm²) but exhibit lower selectivities (88-92%) and yields (60-70%) [7]. Rhodium complexes provide exceptional selectivity (98-99%) with yields of 80-90% under mild conditions (25-35°C, 1-3 kg/cm²) but involve higher catalyst costs [7].
The incorporation of ion exchange resins during the hydrogenation process represents a significant advancement in controlling impurity formation. Weakly basic anion exchange resins, particularly Amberlyst A-21, have demonstrated exceptional effectiveness in suppressing the formation of Impurity-A during the reduction step [4] [6] [8].
Resin Selection and Properties: Amberlyst A-21, a weakly basic anion exchange resin, exhibits optimal performance when employed at loadings of 1-10% by weight relative to the substrate [4] [6]. This resin provides 90-95% reduction in impurity formation while maintaining excellent recyclability and cost-effectiveness [8] [9].
Alternative resins including Amberlite IRA-900, Amberlite IRA-904, Indion 850, and Amberlyst A-26 have also been evaluated, with varying degrees of success in impurity control [4] [6] [8]. Strongly basic resins (Amberlite IRA-900, IRA-904, Amberlyst A-26) demonstrate impurity reductions of 85-92% but require higher loadings (2-10%) and exhibit reduced recyclability compared to weakly basic systems [8].
Mechanism of Action: The ion exchange resins function by selectively adsorbing ionic impurities and reaction byproducts during the hydrogenation process, effectively preventing their incorporation into the final product [8] [10]. The weakly basic nature of Amberlyst A-21 provides optimal balance between impurity removal and substrate compatibility [4] [8].
Contemporary synthesis relies heavily on systematic optimization of reaction parameters to achieve optimal yield, purity, and cost-effectiveness. Design of experiments approaches have been employed to identify critical process variables and their interactions [11].
Temperature Control: Optimal temperatures for the hydrogenation step range from 20-30°C, with deviations significantly affecting both yield and purity [4] [6]. Lower temperatures (15°C) result in incomplete conversion, while elevated temperatures (above 35°C) promote side reactions and impurity formation [4].
Pressure Optimization: Hydrogen pressure optimization demonstrates optimal performance at 3-5 kg/cm² for laboratory scale operations, with commercial scale processes employing 5-8 kg/cm² [4] [6]. Higher pressures improve reaction rates but may compromise selectivity.
Solvent System Selection: Alcoholic solvents, particularly methanol optionally mixed with water, provide optimal solubility and reaction kinetics [4] [6]. The solvent ratio affects both mass transfer and product isolation, with optimal ratios determined through systematic screening.
Industrial scale synthesis of isoprenaline hydrochloride requires careful scale-up considerations and process modifications to maintain product quality while achieving economic viability. The transition from laboratory to commercial scale involves multiple stages with specific technical requirements [12].
Scale-Up Principles: The scale-up process follows established pharmaceutical manufacturing principles, progressing through pilot scale (1-10 kg) to commercial scale (100-1000 kg) production [12]. Critical parameters including heat transfer, mass transfer, and mixing characteristics require careful optimization at each scale [12].
Process Integration: Commercial production integrates multiple unit operations including Friedel-Crafts acylation, nucleophilic substitution, and catalytic hydrogenation in a continuous process flow [4] [6]. Quality control systems monitor each stage to ensure consistent product specifications [12].
Equipment Considerations: Industrial hydrogenation employs specialized autoclave systems capable of handling the required pressure and temperature conditions while maintaining precise control over reaction parameters [4] [6]. Catalyst recovery and resin regeneration systems enhance process economics.
Quality control for isoprenaline hydrochloride synthesis encompasses comprehensive analytical testing protocols aligned with International Council for Harmonisation guidelines and pharmacopeial standards [13] [14].
Analytical Methods: High-performance liquid chromatography serves as the primary analytical method for assay determination and impurity profiling [15] [16]. The method employs reverse-phase chromatography with phenomex Luna column and methanol-triethylamine buffer mobile phase, providing retention times of approximately 3.3 minutes for isoprenaline hydrochloride [15].
Specification Parameters: Commercial isoprenaline hydrochloride must meet stringent specifications including assay content of 98.5-101.5%, related substances not more than 0.5% total with individual impurities limited to 0.1%, and residual solvents compliant with ICH Q3C guidelines [13] [14] [17].
Impurity Profiling: The synthesis process generates several process-related impurities, with Impurity-A being the most significant concern due to its structural similarity to the desired product [4] [18]. Analytical methods must demonstrate adequate separation and quantification of all potential impurities [14] [17].
Validation Requirements: Analytical method validation follows ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness [14] [19]. Stability-indicating capabilities ensure method suitability for degradation product detection [15].
Regulatory Compliance: Quality control procedures align with ICH Q3A(R2) impurity guidelines, establishing appropriate reporting, identification, and qualification thresholds based on maximum daily dose considerations [20] [21] [17]. Documentation requirements support regulatory submissions and commercial manufacturing authorization.
Irritant